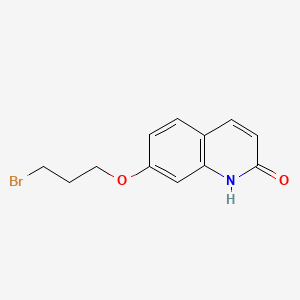

7-(3-BROMOPROPOXY)-QUINOLINE-2(1H)-ONE

Description

Significance of the Quinoline-2(1H)-one Scaffold as a Privileged Structure

In medicinal chemistry, the term "privileged structure" refers to a molecular framework that can serve as a template for developing ligands for multiple, diverse biological targets. nih.govscielo.bropenochem.org These scaffolds are frequently observed in approved drugs and bioactive molecules, suggesting they possess favorable drug-like properties. acs.org

The quinoline (B57606) scaffold is a prime example of a privileged structure. researchgate.netresearchgate.netnih.gov Its derivatives have been successfully developed into drugs for a vast range of conditions, including malaria, bacterial infections, and cancer. nih.govrsc.org The quinoline-2(1H)-one core, in particular, is a versatile and highly "druggable" molecule. ekb.egnih.gov Its rigid, bicyclic structure provides a solid foundation for the three-dimensional presentation of various functional groups, allowing for fine-tuning of its interactions with biological targets. cambridgemedchemconsulting.com The ability to easily modify the scaffold at multiple positions enables the creation of large libraries of compounds for screening, enhancing the efficiency of the drug discovery process. researchgate.netopenochem.org This structural versatility has led to the development of quinolinone derivatives with anticancer, antibacterial, anti-inflammatory, and antiviral properties, among others. orientjchem.orgresearchgate.net

Contextualization of 7-(3-BROMOPROPOXY)-QUINOLINE-2(1H)-ONE within Quinolinone Analogues

This compound is a specific derivative of the quinolinone core. Its structure is characterized by a 3-bromopropoxy group attached at the 7th position of the quinolinone ring. This compound is primarily recognized as a synthetic intermediate or building block used in the synthesis of more complex molecules.

The key feature of this compound is the bromopropoxy side chain. The bromine atom serves as a good leaving group, making the terminal carbon of the three-carbon chain susceptible to nucleophilic substitution. This allows for the covalent attachment of the quinolinone scaffold to other molecular fragments, a common strategy in drug design known as molecular hybridization. researchgate.net For instance, the 7-hydroxy position of the quinolinone ring is a common site for derivatization to create linkers for attaching other pharmacologically active moieties. A similar strategy is employed in the synthesis of the approved drug Brexpiprazole, where a 7-(4-chlorobutoxy) quinolinone intermediate is used to link the core to a piperazine-containing fragment. google.com

Therefore, this compound is a valuable reagent for medicinal chemists aiming to synthesize novel quinolinone-based compounds for biological evaluation. It provides a straightforward method for introducing a flexible three-carbon linker to the quinolinone scaffold, enabling the exploration of new chemical space in the search for new therapeutic agents.

Below are the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1076199-59-1 |

| Molecular Formula | C12H12BrNO2 |

| Molecular Weight | 282.13 g/mol |

| Common Name | 7-(3-Bromopropoxy)-2(1H)-quinolinone |

Historical Perspective on Quinoline Derivative Research in Academia

The history of quinoline research is deeply rooted in the study of natural products. The journey began in 1820 with the isolation of quinine (B1679958), an alkaloid from the bark of the Cinchona tree. researchgate.netglobalresearchonline.net For over a century, quinine was the only effective treatment for malaria, a discovery that spurred intense scientific interest in its chemical structure and properties. researchgate.netglobalresearchonline.net This early research laid the groundwork for the field of synthetic medicinal chemistry.

The 20th century saw significant advancements in the synthesis of quinoline derivatives, largely driven by the need for new antimalarial drugs during wartime, especially after the emergence of quinine-resistant malaria strains. globalresearchonline.net This led to the development of synthetic quinolines like primaquine (B1584692) and chloroquine (B1663885) in the 1940s, which proved highly effective and became mainstays in malaria treatment and prevention. researchgate.netglobalresearchonline.net

Following these successes, academic and industrial research expanded to explore other therapeutic applications of the quinoline scaffold. Scientists discovered that modifying the basic quinoline structure could yield compounds with a wide spectrum of biological activities. This led to the identification of quinoline derivatives with antibacterial (e.g., fluoroquinolones), anticancer, anti-inflammatory, and antiviral properties, cementing the quinoline nucleus as a "privileged scaffold" in medicinal chemistry. orientjchem.orgnih.govrsc.org The ongoing exploration of quinoline derivatives continues to be a vibrant area of research, with scientists constantly designing and synthesizing novel analogues to address unmet medical needs. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

7-(3-bromopropoxy)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c13-6-1-7-16-10-4-2-9-3-5-12(15)14-11(9)8-10/h2-5,8H,1,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJNUFWFQIAFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652495 | |

| Record name | 7-(3-Bromopropoxy)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-59-1 | |

| Record name | 7-(3-Bromopropoxy)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(3-Bromopropoxy)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 3 Bromopropoxy Quinoline 2 1h One

Established Synthetic Pathways to the Quinoline-2(1H)-one Core

The quinoline (B57606) core is a prominent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed over more than a century. researchgate.net These methods typically involve the condensation and cyclization of substituted anilines with various carbonyl-containing compounds.

Classic Cyclization Reactions for Quinolinone Formation

Several classic name reactions provide access to the quinoline and quinolinone framework. While not all directly yield the 7-hydroxy-2-oxo substitution pattern, they represent the fundamental strategies for constructing the bicyclic core.

Skraup Synthesis : This is one of the oldest and most well-known methods for quinoline synthesis. wikipedia.org The archetypal reaction involves heating an aromatic amine, such as aniline (B41778), with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. iipseries.org The reaction is known to be vigorous and requires careful temperature control. researchgate.net

Friedländer Synthesis : The Friedländer synthesis offers a more direct route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another aldehyde or ketone). wikipedia.orgjk-sci.com The reaction is a condensation followed by a cyclodehydration, which can be catalyzed by either acids or bases. jk-sci.comorganicreactions.org The primary advantage of this method is the unambiguous placement of substituents on the final quinoline ring based on the structures of the starting materials. cdnsciencepub.com

Gould-Jacobs Reaction : This reaction is particularly relevant for the synthesis of 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. mdpi.comdrugfuture.com The resulting intermediate undergoes thermal cyclization, followed by saponification and decarboxylation to yield the 4-hydroxyquinoline product. wikipedia.orgdrugfuture.com The reaction requires high temperatures for the cyclization step. ablelab.eu

| Reaction Name | Key Reactants | Typical Conditions | Primary Product Type |

|---|---|---|---|

| Skraup Synthesis | Aromatic Amine, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Heat | Substituted Quinolines wikipedia.orgiipseries.org |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalysis, Heat | Substituted Quinolines wikipedia.orgjk-sci.com |

| Gould-Jacobs Reaction | Aniline, Diethyl Ethoxymethylenemalonate | Heat for Cyclization | 4-Hydroxyquinolines wikipedia.orgdrugfuture.com |

Synthesis of 7-Hydroxyquinoline-2(1H)-one Precursors

Another pathway involves an intramolecular Friedel-Crafts-type cyclization. For instance, N-(3-hydroxyphenyl)-3-chloropropionamide can be heated with aluminum chloride (AlCl₃) to induce cyclization. google.com However, this method can lead to a mixture of isomers, namely the desired 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the 5-hydroxy isomer, due to cyclization occurring at both ortho positions relative to the hydroxyl group. google.com

Alkylation and Functionalization Strategies for 7-(3-BROMOPROPOXY)-QUINOLINE-2(1H)-ONE Synthesis

Once the 7-hydroxyquinoline-2(1H)-one precursor is obtained, the final step is the introduction of the 3-bromopropoxy side chain via an O-alkylation reaction.

O-Alkylation Reactions with Dihaloalkanes (e.g., 1,3-Dibromopropane)

The synthesis of the target compound is achieved through a Williamson ether synthesis. The phenolic hydroxyl group at the C7 position of 7-hydroxyquinoline-2(1H)-one acts as a nucleophile, attacking one of the electrophilic carbon atoms of a dihaloalkane, such as 1,3-dibromopropane (B121459). The use of an excess of the dihaloalkane favors the mono-alkylation product, leaving the bromo group at the terminus of the new ether side chain intact.

This type of alkylation is a common strategy in medicinal chemistry. For example, a similar reaction is used in the synthesis of Aripiprazole, where 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is alkylated with 1,4-dibromobutane. google.com The quinolin-2(1H)-one system is an ambident nucleophile, meaning alkylation can potentially occur at the N1-position or the O2-position. researchgate.net However, in the case of 7-hydroxyquinoline-2(1H)-one, the phenolic hydroxyl group is significantly more acidic and nucleophilic under basic conditions, leading to preferential O-alkylation at the C7 position.

Optimization of Reaction Conditions (e.g., Solvent, Base, Temperature)

The efficiency and selectivity of the O-alkylation reaction are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of base, solvent, and temperature.

Base : A suitable base is required to deprotonate the phenolic hydroxyl group, generating the more nucleophilic phenoxide anion. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or stronger bases like sodium hydride (NaH). google.comnih.gov Potassium carbonate is frequently used due to its moderate reactivity, ease of handling, and good yields in similar transformations. google.comgoogle.com

Solvent : The solvent must be able to dissolve the reactants and be stable under the reaction conditions. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) are often employed. google.comnih.govnih.gov DMF is particularly effective as it readily dissolves the quinolinone salt and facilitates nucleophilic substitution reactions. nih.gov

Temperature : The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. Temperatures ranging from ambient to reflux are common, with 80 °C being a frequently cited condition for achieving good yields in DMF. google.comnih.gov The addition of a catalyst like sodium iodide (NaI) can also accelerate the reaction through an in-situ Finkelstein reaction, converting the less reactive 1,3-dibromopropane to the more reactive 1-bromo-3-iodopropane. google.com

| Parameter | Common Reagents/Conditions | Rationale | Reference |

|---|---|---|---|

| Base | K₂CO₃, Na₂CO₃, NaH | Deprotonates the hydroxyl group to form the nucleophilic phenoxide. | google.comgoogle.comnih.gov |

| Solvent | DMF, Acetonitrile, Acetone | Polar aprotic solvents facilitate SN2 reactions. | google.comnih.gov |

| Temperature | Elevated (e.g., 80 °C to reflux) | Increases reaction rate to achieve completion in a reasonable time. | google.com |

| Additive | NaI (catalytic) | Increases the reactivity of the alkylating agent via in-situ halogen exchange. | google.com |

Analytical Characterization Techniques for Structural Elucidation

Following synthesis, the structure and purity of this compound must be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. frontiersin.org

¹H NMR : The proton NMR spectrum would show characteristic signals for the quinolinone core, including doublets and triplets in the aromatic region (typically 6.5-8.0 ppm). The vinyl protons on the heterocyclic ring would also appear as distinct doublets. rsc.org The 3-bromopropoxy side chain would be identified by three key signals: a triplet for the methylene (B1212753) group attached to the oxygen (-O-CH₂-), a triplet for the methylene group attached to the bromine (-CH₂-Br), and a multiplet (quintet or sextet) for the central methylene group (-CH₂-). rsc.org

¹³C NMR : The carbon NMR spectrum would confirm the carbon framework. Key signals include the carbonyl carbon (C2) around 162 ppm, several signals in the aromatic region (100-160 ppm) for the quinolinone core, and three distinct signals in the aliphatic region for the propoxy chain carbons. researchgate.net

High-Resolution Mass Spectrometry (HRMS) : This technique provides an extremely accurate mass measurement of the parent ion, which is used to confirm the elemental composition of the synthesized molecule. nih.gov The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic and vinyl proton signals for the quinolinone core; three distinct signals (two triplets, one multiplet) for the propoxy side chain. rsc.orgrsc.org |

| ¹³C NMR | Carbonyl signal (~162 ppm); aromatic/vinyl signals (100-160 ppm); three aliphatic signals for the propoxy chain. researchgate.net |

| HRMS | Accurate mass measurement confirming the molecular formula C₁₂H₁₂BrNO₂; characteristic 1:1 isotopic pattern for the bromine atom. nih.gov |

Chemical Reactivity and Derivatization Potential of this compound

The chemical compound this compound is a versatile intermediate in organic synthesis, primarily due to its dual reactivity. The structure features a quinolin-2(1H)-one core, which can be modified through various reactions, and a bromopropyl ether side chain at the 7-position. This alkyl bromide moiety serves as a highly reactive handle for introducing a wide array of functional groups and for linking the quinolinone scaffold to other molecules.

The most prominent feature of this compound's reactivity is the three-carbon chain terminating in a bromine atom. The bromine is a good leaving group, making the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This facilitates nucleophilic substitution reactions, typically proceeding through an SN2 mechanism, which allows for the covalent attachment of various molecular fragments. libretexts.orglibretexts.org

The alkylation of the precursor, 7-hydroxy-quinolin-2(1H)-one, with an excess of a dibromoalkane (like 1,3-dibromopropane) is a common method for its synthesis, itself a nucleophilic substitution reaction. google.comresearchgate.net Once formed, the terminal bromide of this compound can be displaced by a wide range of nucleophiles to create a diverse library of derivatives.

Common nucleophilic substitution reactions include:

Amination: Reaction with primary or secondary amines yields the corresponding amino-alkoxy-quinolinone derivatives. This is a fundamental step in building more complex molecules, such as linking the quinolinone core to other heterocyclic systems like piperazine. google.com

Azide (B81097) Formation: Treatment with sodium azide (NaN₃) readily converts the alkyl bromide to an alkyl azide. This azide derivative is a key precursor for "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. mdpi.com

Thiolation: Reactions with thiols or thiolate anions lead to the formation of thioethers.

Etherification: Reaction with alcohols or phenols under basic conditions can form a new ether linkage, extending the side chain.

These reactions underscore the role of the bromopropyl group as a versatile linker arm for the attachment of various pharmacophores and functional moieties.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Significance |

|---|---|---|

| Amine (R₂NH) | Terminal Amine | Connects to other nitrogen-containing scaffolds (e.g., piperazine). google.com |

| Azide (N₃⁻) | Terminal Azide | Precursor for triazole formation via click chemistry. mdpi.com |

| Thiol (RSH) | Thioether | Introduces sulfur-containing functional groups. |

| Alkoxide (RO⁻) | Extended Ether | Lengthens or modifies the alkoxy side chain. |

While the bromopropyl group is ideal for nucleophilic substitution, the quinoline-2(1H)-one scaffold itself can be functionalized using transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, typically requiring a halogen substituent directly on the aromatic ring system. rsc.orgresearchgate.net Although this compound does not have a halogen on the ring, its bromo-substituted analogues are key substrates for these transformations.

Palladium-catalyzed reactions are particularly prevalent in the synthesis of quinolinone derivatives:

Suzuki-Miyaura Coupling: This reaction couples a halo-quinoline with an organoboron reagent (like a phenylboronic acid) to form a new C-C bond. It has been used to synthesize various 6-aryl- and 6,8-diaryl-tetrahydroquinolines from their respective bromo-precursors, demonstrating its utility in adding aryl substituents to the quinoline core. researchgate.net

Liebeskind–Srogl Cross-Coupling: This palladium-catalyzed reaction is effective for creating C-C bonds and has been specifically applied to synthesize 3-(heteroaryl)quinolin-2(1H)-ones from 3-bromoquinolin-2(1H)-ones. nih.gov

C-N Cross-Coupling: Reactions like the Buchwald-Hartwig amination can be used to form bonds between a bromo-quinoline and an amine, providing another route to complex derivatives. rsc.org

These methodologies highlight how the broader class of halo-quinolinone compounds can be derivatized, providing synthetic pathways to molecules that may then be elaborated using the reactivity of the bromopropoxy side chain.

Table 2: Cross-Coupling Reactions for Quinoline-2(1H)-one Scaffolds

| Reaction Name | Reactants | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromo-quinoline + Phenylboronic Acid | Aryl-quinoline | researchgate.net |

| Liebeskind–Srogl Coupling | 3-Bromoquinolin-2(1H)-one + Thioester | 3-Heteroaryl-quinolin-2(1H)-one | nih.gov |

| C-N Cross-Coupling | 9-Bromoquinoline derivative + Amine | Amino-quinoline derivative | rsc.org |

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. mdpi.com This approach aims to create novel compounds with potentially improved efficacy, dual modes of action, or better pharmacokinetic profiles. juniperpublishers.comresearchgate.net this compound is an ideal starting material for synthesizing such hybrid molecules, with the bromopropyl chain acting as a flexible linker to connect the quinolinone core to another bioactive moiety. nih.gov

The synthesis of these conjugates often relies on the nucleophilic substitution reactivity of the bromopropyl group. For instance, the bromide can be displaced by a nucleophilic group (e.g., an amine or phenol) present on another drug or pharmacophore. Alternatively, the bromide can be converted to an azide, which can then be joined to an alkyne-containing molecule via a highly efficient CuAAC "click" reaction to form a stable triazole linker. mdpi.comjuniperpublishers.com

Examples of quinoline-based hybrids reported in the literature include:

Quinoline-Triazole Hybrids: Formed by linking a quinoline moiety to another molecule via a 1,2,3-triazole ring, often explored for antimalarial or anticancer properties. mdpi.comjuniperpublishers.com

Quinoline-Chalcone Hybrids: These compounds merge the quinoline scaffold with chalcones, which are known for a wide range of biological activities. nih.gov

Quinoline-Sulfonamide Hybrids: The combination of quinoline with sulfonamides has been investigated for the development of new antimalarial agents. nih.govnih.gov

The this compound template provides a straightforward entry into these classes of complex molecules, making it a valuable building block in medicinal chemistry.

Table 3: Types of Quinoline-Based Hybrid Compounds

| Hybrid Type | Linked Moiety | Potential Application | Reference |

|---|---|---|---|

| Quinoline-Triazole | Various scaffolds via triazole linker | Antimalarial, Anticancer | juniperpublishers.com |

| Quinoline-Chalcone | Chalcone (B49325) | Antimalarial | nih.gov |

| Quinoline-Sulfonamide | Sulfonamide | Antimalarial | nih.gov |

| Quinoline-Pyrimidine | Pyrimidine | Antimalarial | nih.gov |

Structure Activity Relationship Sar Studies of 7 3 Bromopropoxy Quinoline 2 1h One and Its Analogues

Influence of Bromopropoxy Chain Length and Substitutions on Biological Activity

Chain Length: The length of the alkyl chain connecting the 7-oxy group to the terminal substituent is a key parameter. Studies on analogous series, such as quinolines with alkylamino side chains, have demonstrated that potency is sensitive to the length of the linker, with a specific number of methylene (B1212753) units often being optimal for activity. nih.gov An analogous principle applies to the 7-alkoxy series. A chain that is too short may not allow the terminal functional group to reach a specific binding sub-pocket in a target protein. Conversely, an excessively long chain could introduce too much flexibility, leading to an entropic penalty upon binding, or it might cause the terminal group to adopt an unfavorable conformation. For the propoxy chain, the three-carbon linker provides a balance of length and flexibility, enabling potential interactions with residues located at a specific distance from the main quinolinone binding site.

Substitutions on the Chain: The terminal bromine atom is a significant feature of the side chain. Its primary role is often as a reactive handle for further chemical modification, allowing 7-(3-bromopropoxy)-quinoline-2(1H)-one to act as a precursor for a diverse library of analogues. By replacing the bromine with various amines, thiols, or other nucleophiles, chemists can systematically probe the chemical space around the terminal position to optimize interactions with a biological target.

Furthermore, the bromine atom itself contributes to the molecule's physicochemical properties. As a halogen, it increases the lipophilicity of the side chain, which can influence membrane permeability and hydrophobic interactions within a protein's binding site. QSAR models developed for other quinoline (B57606) series have shown that hydrophobic or halogenated substituents at the 7-position can be favorable for activity. mdpi.com The table below illustrates how varying the terminal group on a hypothetical 7-(3-alkoxy) quinolin-2-one scaffold could influence biological activity, based on general SAR principles where interaction with a hypothetical sub-pocket is explored.

| Compound Analogue | R-Group on 7-Propoxy Chain | Key Feature | Hypothetical Relative Activity |

|---|---|---|---|

| Analogue 1 | -H | Simple alkyl chain | Low |

| Analogue 2 | -OH | Hydrogen bond donor/acceptor | Moderate |

| Analogue 3 | -N(CH₃)₂ | Basic, H-bond acceptor | High |

| Analogue 4 | -Br | Electrophilic, lipophilic | Moderate (as parent), High (as intermediate) |

| Analogue 5 | -C₆H₅ | Bulky, aromatic | Variable (depends on pocket size) |

Role of the Quinoline-2(1H)-one Core Modifications in Modulating Activity

While the 7-position side chain is crucial, modifications to the quinoline-2(1H)-one core itself are equally important for modulating biological activity. The core scaffold provides the fundamental geometry for receptor recognition, and substitutions at other positions can fine-tune electronic properties, solubility, and steric interactions.

SAR studies on various quinoline classes have identified several "hot spots" for modification. For instance, substitution at the C4 position with amino side chains has been shown to facilitate antiproliferative activity in some series. nih.gov Introducing a 4-amino group to the this compound scaffold could therefore be a promising strategy to enhance its potency. Similarly, substitutions at the C3 and C6 positions have been explored. In a study of Hsp90 inhibitors, modifications at the C3 position with heteroaryl groups were found to be critical for activity. nih.gov The presence of bromine atoms at positions C5 and C7 has also been linked to significant antiproliferative effects in certain quinoline series. nih.gov

| Core Modification (in a 7-alkoxy-quinolin-2-one) | Position | Potential Impact on Activity | Rationale from Related Series |

|---|---|---|---|

| -NH₂ or -NHR | C4 | Increase potency | Facilitates antiproliferative activity. nih.gov |

| -CN | C3 | Enhance anticancer activity. | Important for optimal activity in some anticancer quinolines. |

| -Cl or -Br | C5 or C6 | Increase potency | Halogenation at these positions can enhance antiproliferative effects. nih.gov |

| -OCH₃ | C6 | Modulate target affinity | Methoxy groups can form key hydrogen bonds with target enzymes. nih.gov |

Identification of Key Pharmacophoric Features for Targeted Biological Actions

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound and its analogues, the key pharmacophoric features can be distilled from SAR data and computational models of related compounds. researchgate.netnih.gov

The core pharmacophore consists of several key elements:

Hydrogen Bond Acceptor/Donor: The lactam moiety within the quinolin-2(1H)-one ring is a critical feature. The carbonyl oxygen is a strong hydrogen bond acceptor, while the adjacent N-H group is a hydrogen bond donor. These groups frequently anchor the molecule into the active site of a target protein, as seen in docking simulations of quinolin-2-one derivatives with kinases. mdpi.com

Aromatic/Hydrophobic Region: The fused benzene (B151609) ring of the quinoline core provides a large, flat, hydrophobic surface. This region is essential for engaging in π-π stacking, van der Waals, or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding pocket. nih.gov

7-Position Substituent Vector: The oxygen atom at the 7-position acts as another hydrogen bond acceptor. More importantly, this position serves as a vector pointing towards a distinct region of the binding site. The nature of the substituent attached here determines the type of interaction. For this compound, this feature combines a flexible hydrophobic linker (the propoxy chain) with a terminal halogen atom, suggesting a requirement for both size and specific electronic properties in the targeted sub-pocket. QSAR models have confirmed that bulky and hydrophobic substituents in this zone are often favorable. mdpi.com

A pharmacophore model based on these features would highlight an aromatic ring, a hydrogen bond donor/acceptor site (the lactam), and a hydrophobic/acceptor feature at the end of a flexible linker extending from the 7-position. nih.gov

Conformational Analysis and its Impact on SAR

The biological activity of a flexible molecule like this compound is not determined by its static structure alone, but also by the ensemble of conformations it can adopt in solution and, critically, the specific conformation it assumes when bound to its target. Conformational analysis explores the molecule's preferred shapes and the energy barriers between them.

The 3-bromopropoxy side chain has multiple rotatable single bonds (O-C, C-C, C-C), allowing it a significant degree of freedom. This flexibility is a double-edged sword. On one hand, it allows the molecule to adapt its shape to fit optimally within a binding site, potentially increasing affinity. On the other hand, a highly flexible molecule pays a larger entropic cost upon binding, as it must be "frozen" into a single bioactive conformation.

Computational modeling and spectroscopic studies of similar bivalent ligands with flexible linkers have shown that long chains can fold back upon the core of the molecule. nih.gov This intramolecular interaction could shield the pharmacophoric features of the quinolinone ring or the terminal bromine, preventing them from engaging with a target protein and thus reducing activity. Alternatively, the chain might preferentially adopt an extended conformation to bridge two interaction points within a binding site. The balance between these folded and extended conformations, influenced by both the solvent environment and the topology of the target's active site, has a direct impact on the molecule's efficacy. Understanding the preferred conformation of the bromopropoxy chain is therefore essential for rationalizing SAR data and designing analogues with improved, pre-organized geometries that minimize the entropic penalty of binding.

Biological Activity and Molecular Mechanisms: Preclinical in Vitro Investigations

Enzyme Inhibition Studies

The disruption of the cholinergic system is a key factor in the pathology of Alzheimer's disease, making cholinesterase enzymes significant therapeutic targets. researchgate.net Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) work to maintain levels of necessary neurotransmitters in the brain. researchgate.netresearchgate.net While there is a clear need for potent and novel cholinesterase inhibitors, researchgate.net specific data on the direct inhibitory activity of 7-(3-bromopropoxy)-quinoline-2(1H)-one against human acetylcholinesterase (hAChE) is not prominently available in the reviewed literature. However, research on other complex molecules has identified dual inhibitors of both hAChE and hBuChE, such as compound hAChE/hBuChE-IN-1, which exhibits IC₅₀ values of 514 nM and 358 nM, respectively. medchemexpress.com This highlights the ongoing effort to develop new compounds that can effectively target these enzymes.

Monoamine oxidase (MAO) enzymes, particularly the MAO-B isoform, are critical targets in neurodegenerative disease research. nih.govnih.gov A study of 3,4-dihydro-2(1H)-quinolinone derivatives, which are structurally related to this compound, has documented them as highly potent and selective inhibitors of human MAO-B (hMAO-B). nih.gov The research revealed that substitution at the C7 position of the quinolinone scaffold results in significantly more potent inhibition compared to substitution at the C6 position. nih.gov

Specifically, a benzyloxy substituent at the C7 position was found to be more favorable for activity than phenylethoxy or phenylpropoxy groups. nih.gov The most potent compound identified in the series, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, demonstrated an IC₅₀ value of 2.9 nM for hMAO-B, with a 2750-fold selectivity over the MAO-A isoform. nih.gov The mechanism of inhibition for similar compounds has been characterized as competitive and reversible. mdpi.com These findings suggest that C7-substituted quinolinones, including this compound, are a promising class of compounds for MAO-B inhibition. nih.gov

Table 1: MAO-B Inhibitory Activity of C7-Substituted 3,4-dihydro-2(1H)-quinolinone Derivatives

| Compound | Target | IC₅₀ (nM) | Selectivity (MAO-A/MAO-B) | Source |

|---|---|---|---|---|

| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | hMAO-B | 2.9 | 2750-fold for MAO-B | nih.gov |

Molecular Target Interactions and Receptor Binding Profiling

The Sigma-1 Receptor (S1R) is a unique ligand-regulated molecular chaperone protein located in the endoplasmic reticulum. frontiersin.orgnih.gov It is considered a therapeutic target for a wide array of pathological conditions, including neurodegenerative diseases and cancer. frontiersin.org S1R antagonists have been shown to inhibit tumor cell proliferation and induce apoptosis. frontiersin.org For instance, antagonists like rimcazole (B1680635) and IPAG have been demonstrated to reduce the viability of tumor cells. nih.gov The binding of ligands to S1R can be modulated by GTP and its analogues, which suggests a potential interaction with G-proteins. nih.gov While S1R is a subject of intense pharmacological interest, specific binding affinity data for this compound at this receptor is not detailed in the available research.

Derivatives of the quinolinone scaffold have been investigated for their binding affinities to various G-protein coupled receptors that are central to neuropsychiatric pharmacology. The dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and adrenaline α1 receptors are key targets for antipsychotic and antidepressant medications. researchgate.netnih.gov

Studies on sertindole (B1681639) analogues, for example, have led to the development of high-affinity serotonin 5-HT2A receptor antagonists that show selectivity over dopamine D2 and α1 adrenoceptors. nih.gov Another related compound, HBK-15, was found to possess a moderate affinity for dopamine D2 and α1-adrenoceptors. researchgate.net The α1-adrenergic receptors are Gq-protein coupled, and their activation leads to an increase in intracellular calcium. nih.gov The diverse receptor binding profiles of these quinolinone-related structures underscore the potential for this chemical class to modulate key signaling pathways in the central nervous system.

Table 2: Receptor Binding Profile of Selected Quinolinone-Related Derivatives

| Compound Class/Name | Dopamine D₂ Affinity | Serotonin 5-HT₂A Affinity | Adrenaline α₁ Affinity | Source |

|---|---|---|---|---|

| Sertindole Analogues | Variable, can be selective against | High (Antagonists) | Variable, can be selective against | nih.gov |

| HBK-15 | Moderate | N/A | Moderate | researchgate.net |

| JJGW08 | Antagonist | Weak | N/A | researchgate.net |

Heat Shock Protein 90 (Hsp90) has emerged as a significant therapeutic target, particularly in oncology. nih.gov As a molecular chaperone, Hsp90 is essential for the conformational maturation, stability, and activation of over 400 "client" proteins, many of which are directly involved in tumor progression. nih.gov The function of Hsp90 is dependent on its ATPase activity, and inhibition of this function can disrupt multiple signaling pathways crucial for tumor survival. nih.gov

In the context of quinolinone derivatives, a novel series of 3-(heteroaryl)quinolin-2(1H)-ones were designed and synthesized as potential C-terminal Hsp90 inhibitors. nih.govnih.gov This research led to the identification of compounds with promising biological effects against cancer cell lines, such as the prostate cancer cell line PC-3. nih.gov Notably, the most effective compounds induced a significant decrease in the client protein CDK-1 and stabilized the levels of Hsp90 and Hsp70 without triggering the heat-shock response, a common issue with N-terminal Hsp90 inhibitors. nih.gov

Table 3: Cytotoxic Activity of 3-heteroaryl-quinolin-2(1H)-one Derivatives

| Compound ID | Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| 3b | PC-3 (Prostate Cancer) | GI₅₀ | 28 | nih.gov |

DNA Binding and Intercalation Mechanisms

The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial agents. Quinoline (B57606) derivatives, due to their planar aromatic structure, are often investigated for their ability to intercalate between DNA base pairs. patsnap.comnih.govresearchgate.net This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. patsnap.comresearchgate.net Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism are commonly employed to study these interactions and determine binding affinities. nih.gov However, no studies detailing the DNA binding or intercalation mechanisms of this compound are currently available in the scientific literature.

Anti-Proliferative and Apoptosis-Inducing Activities in Cancer Cell Lines

The evaluation of a compound's ability to inhibit cancer cell growth and induce programmed cell death (apoptosis) is a cornerstone of anticancer drug discovery.

In Vitro Cytotoxicity Assays (e.g., IC50 determination against tumor cell lines)

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, such as cell proliferation. Standard assays, like the MTT or crystal violet assays, are used to determine the IC50 values against a panel of human tumor cell lines. nih.gov While research has been conducted on the cytotoxicity of various brominated quinoline derivatives against cancer cell lines like C6, HeLa, and HT29 nih.gov, and other quinolone derivatives have shown activity against lines such as L1210, HL-60, A549, and HeLa cells nih.gov, specific IC50 data for this compound have not been reported.

Analysis of Cell Cycle Perturbations (e.g., G2/M and S phase arrest)

Many chemotherapeutic agents exert their effects by causing cell cycle arrest at specific checkpoints, such as the G2/M or S phase, preventing cancer cells from dividing. nih.govresearchgate.net This is typically analyzed using flow cytometry to quantify the distribution of cells in different phases of the cell cycle. nih.govmdpi.com While various natural products and synthetic compounds, including some quinoline derivatives, have been shown to induce G2/M arrest nih.govresearchgate.net, there is no published evidence to indicate that this compound causes such perturbations.

Investigation of Apoptotic Pathways (e.g., p53/Bax-dependent mechanisms, Caspase activation)

Inducing apoptosis is a primary goal of cancer therapy. Key pathways involve the tumor suppressor protein p53 and the Bcl-2 family of proteins, such as the pro-apoptotic Bax. nih.govwaocp.org Activation of these pathways often leads to the activation of caspases, a family of proteases that execute the apoptotic program. nih.govijper.org Studies on related compounds have demonstrated apoptosis induction nih.govnih.gov; however, investigations into the specific effects of this compound on p53/Bax-dependent mechanisms or caspase activation have not been documented.

Antimicrobial Spectrum and Efficacy

The quinolone scaffold is the basis for a major class of antibiotics. Therefore, novel derivatives are often screened for antimicrobial activity.

Antibacterial Properties (e.g., against Gram-positive and Gram-negative bacteria)

The antibacterial efficacy of a compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org Numerous studies have detailed the antibacterial properties of various quinolone derivatives, with some showing particular potency against Gram-positive organisms. nih.govnih.govpsu.edusemanticscholar.orgnih.gov Despite the known antimicrobial potential of the quinolone class, there are no specific reports on the antibacterial spectrum or efficacy of this compound.

Antimalarial Activity (e.g., against Plasmodium falciparum)

Quinoline-based compounds have long been a cornerstone of antimalarial chemotherapy. Their mechanism of action, particularly in the case of chloroquine (B1663885) and its analogues, is often linked to the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. nih.gov The parasite digests hemoglobin within its digestive vacuole, releasing toxic free heme. To protect itself, the parasite crystallizes this heme into an inert substance called hemozoin. nih.gov Quinoline drugs are believed to interfere with this process. nih.gov

Research using a bromo-analogue of chloroquine has shown that these molecules can cap the growing hemozoin crystals, preventing further heme deposition. nih.gov This action leads to an accumulation of toxic heme, which damages the parasite. nih.gov The versatility of the quinoline nucleus allows for the synthesis of structurally diverse derivatives, which is crucial for combating drug resistance. malariaworld.org Resistance to traditional quinoline antimalarials often arises from drug efflux, so developing bulkier compounds that are less susceptible to being pumped out of the parasite is a key strategy. malariaworld.org Structure-activity relationship (SAR) analyses have revealed that halogen substitutions, such as with bromine or chlorine, can enhance antimalarial activity. malariaworld.org

While specific studies on this compound are not extensively detailed in the reviewed literature, the known mechanisms of related quinoline compounds provide a strong basis for its potential antimalarial action. The presence of the quinoline core and a bromine atom are features consistent with established antimalarial pharmacophores. malariaworld.org

Table 1: Antimalarial Activity of Selected Quinoline Derivatives

| Compound/Class | Mechanism of Action | Target Organism | Key Findings |

|---|---|---|---|

| Bromoquine (Chloroquine analogue) | Caps hemozoin crystals, inhibiting heme detoxification. nih.gov | Plasmodium falciparum | Covers a significant portion of hemozoin crystal docking sites in vivo. nih.gov |

| Quinoline-furanone hybrids | Inhibition of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH). malariaworld.org | Plasmodium falciparum (resistant strain) | Halogen substitutions (Br, Cl) enhanced activity. malariaworld.org |

Antileishmanial Properties and Mitochondrial Membrane Potential Depolarization

Quinoline derivatives have demonstrated significant potential as antileishmanial agents, often by targeting the parasite's mitochondria. nih.gov A key mechanism identified is the depolarization of the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net The mitochondrion of the Leishmania parasite has a highly negative internal potential, which facilitates the accumulation of certain cationic and lipophilic compounds. nih.gov

Quinoline compounds, particularly those with a lipophilic chain and a basic moiety, can permeate the mitochondrial membranes and disrupt the electrochemical gradient. nih.gov This depolarization leads to a cascade of detrimental effects, including increased production of reactive oxygen species (ROS), altered parasite morphology, and ultimately, apoptotic-like cell death. nih.gov For instance, various quinolin-4(1H)-imines have been shown to induce a concentration-dependent decrease in the mitochondrial membrane potential in Leishmania infantum, L. amazonensis, and L. major promastigotes. researchgate.net While direct studies on this compound are limited, its structural features align with those known to cause mitochondrial dysfunction in Leishmania. nih.gov

Table 2: Effect of Quinoline Derivatives on Leishmania Mitochondrial Membrane Potential

| Compound Class | Target Species | Effect |

|---|---|---|

| 4-Aminoquinolines | Leishmania spp. | Depolarization of mitochondrial potential, leading to increased ROS and parasite death. nih.gov |

| Quinolin-4(1H)-imines | L. infantum, L. amazonensis, L. major | Concentration-dependent depolarization of the mitochondrial membrane. researchgate.net |

Antitubercular Potential

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry for developing new antitubercular agents against Mycobacterium tuberculosis. nih.gov The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis necessitates the development of drugs with novel mechanisms of action, and quinolines are a promising avenue. nih.govmdpi.com

The synthetic versatility of the quinoline core allows for the creation of a vast number of derivatives with a broad spectrum of biological activities. nih.gov Research has focused on designing novel quinoline-based compounds that can overcome existing resistance mechanisms. mdpi.com For example, novel isatin-tethered quinolines have shown potent activity against M. tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MICs) significantly lower than lead compounds. mdpi.com Other strategies include synthesizing C-1 substituted tetrahydroisoquinolines that not only have direct antimycobacterial activity but also act synergistically with first-line drugs like rifampicin. nih.gov These compounds may function by inhibiting bacterial efflux pumps, thereby increasing the intracellular concentration of co-administered drugs. nih.gov

Table 3: Antitubercular Activity of Representative Quinoline-Based Compounds

| Compound Class/Derivative | Target Strain | Activity/MIC |

|---|---|---|

| Isatin-tethered quinolines | M. tuberculosis | MICs ranging from 0.06 to 7.81 µg/mL. mdpi.com |

| C-1 substituted Tetrahydroisoquinolines | M. aurum | Potency increases with alkyl chain length; some show low cytotoxicity. nih.gov |

Modulation of Cellular Drug Efflux Mechanisms

P-glycoprotein (P-gp) Modulation and Reversal of Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. nih.gov

Quinoline derivatives have emerged as potential P-gp inhibitors capable of reversing MDR. mdpi.com Certain novel quinoline compounds have been shown to act synergistically with P-gp substrate drugs, such as doxorubicin (B1662922). mdpi.com The mechanism involves the quinoline derivative inhibiting the efflux function of P-gp, which leads to increased intracellular accumulation of the anticancer drug in MDR-positive cells. mdpi.comnih.gov For example, a specific quinoline derivative, compound 160a, was predicted through molecular docking to target P-gp and was experimentally confirmed to increase the intracellular concentration of doxorubicin and another P-gp substrate, calcein (B42510) AM. mdpi.com This suggests that such compounds can effectively reverse P-gp-mediated drug resistance. mdpi.com

Table 4: P-glycoprotein (P-gp) Modulation by Quinoline Derivatives

| Compound | Cell Line | Effect | Finding |

|---|---|---|---|

| Compound 160a (Quinoline derivative) | K562/A02 (MDR cells) | Increased intracellular doxorubicin accumulation. mdpi.com | Reverses P-gp-mediated drug efflux. mdpi.com |

Multidrug Resistance-Associated Protein 1 (MRP1) Interactions

Besides P-gp, the Multidrug Resistance-Associated Protein 1 (MRP1) is another important ABC transporter implicated in MDR. nih.gov MRP1 transports a wide range of substances, including cytotoxic natural products and conjugated metabolites. nih.gov

Research into the interaction of quinoline-based drugs with MRP1 has shown that these compounds can bind to the transporter. nih.gov A photoreactive quinoline-based drug was used to demonstrate specific photoaffinity labeling of MRP1 in membranes from drug-resistant cells. nih.gov This labeling was inhibited by known MRP1 substrates like leukotriene C₄ and other quinoline-based drugs, indicating a shared binding site or competitive interaction. nih.gov Furthermore, transport studies showed that the accumulation of the quinoline probe was lower in MRP1-expressing cells, an effect that was reversed by depleting cellular ATP, confirming that it is a substrate for the transporter. nih.gov This interaction suggests that quinoline derivatives could be developed as modulators of MRP1 activity, although some studies on flavonoid derivatives found no effect on MRP transport, highlighting the need for specific structural features for interaction. nih.gov

Table 5: Interaction of Quinoline Derivatives with Multidrug Resistance-Associated Protein 1 (MRP1)

| Compound | Cell Line | Interaction | Evidence |

|---|

Computational and Theoretical Studies on 7 3 Bromopropoxy Quinoline 2 1h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No dedicated Density Functional Theory (DFT) studies on 7-(3-bromopropoxy)-quinoline-2(1H)-one have been identified in the current body of scientific literature. Such studies would be valuable for elucidating the molecule's electronic properties, including the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential surface. This information is crucial for understanding its reactivity and potential interaction mechanisms. While DFT calculations have been performed on other quinoline (B57606) derivatives to explore their electronic structure and reactivity, specific data for the title compound is not available.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions and Conformational Landscapes

There is no evidence of Molecular Dynamics (MD) simulations having been conducted specifically for this compound. MD simulations are a powerful tool for investigating the dynamic behavior of a molecule over time, including its conformational flexibility and its interactions with biological targets. For quinoline derivatives in general, MD simulations have been employed to study their binding stability within the active sites of proteins and to explore the conformational changes that occur upon binding. However, the conformational landscape and specific ligand-target interactions of this compound remain unexplored through this computational method.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

A search of the scientific literature did not yield any Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound. QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new compounds. While QSAR models have been developed for various classes of quinoline derivatives to predict their efficacy in different biological contexts, the absence of published biological activity data for this compound precludes its inclusion in such models at this time.

Molecular Docking Simulations for Ligand-Protein Binding Mode Elucidation

No molecular docking studies have been published that focus on the interaction of this compound with any specific protein target. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds. Although numerous docking studies have been performed on other quinoline-based compounds to elucidate their binding modes with various enzymes and receptors, the specific binding interactions of this compound have not been reported.

Quantum Chemical Descriptors and Their Correlation with Biological Activity

There is no available research that calculates or correlates the quantum chemical descriptors of this compound with any biological activity. Quantum chemical descriptors, such as dipole moment, polarizability, and various energy parameters, are often used in computational chemistry to rationalize and predict the biological activity of molecules. The relationship between these descriptors and the biological effects of many quinoline compounds has been investigated to guide the design of new therapeutic agents. However, a specific analysis for this compound is not present in the current scientific literature.

Future Research Directions and Advanced Methodological Considerations

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient synthetic routes is a paramount goal in modern chemistry. acs.org Traditional methods for quinoline (B57606) synthesis often involve harsh conditions, such as high temperatures and the use of hazardous chemicals. nih.gov Future research should focus on applying green chemistry principles to the synthesis of 7-(3-bromopropoxy)-quinoline-2(1H)-one.

Key areas for exploration include:

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and improve yields. For instance, a method using a reusable solid acid catalyst, Nafion NR50, under microwave conditions has been successfully applied to the Friedländer quinoline synthesis. mdpi.com

Green Catalysts: The use of environmentally benign catalysts, such as formic acid or reusable solid acids like calcium triflate (Ca(OTf)₂), can replace more hazardous options. ijpsjournal.comrsc.org These catalysts offer benefits like milder reaction conditions and reduced waste. ijpsjournal.com

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates improves efficiency and reduces solvent waste. nih.gov The Doebner synthesis, a multicomponent reaction for creating quinolines, serves as a classic example that can be modernized. core.ac.uk

Eco-Friendly Solvents: Investigating the use of greener solvents or even solvent-free conditions would significantly enhance the sustainability of the synthesis process. rsc.orgacs.org

| Methodology | Key Features | Potential Advantages for Synthesis | Reference Example |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, increased efficiency. | Friedländer synthesis using Nafion NR50 catalyst. mdpi.com |

| Green Catalysis | Employment of non-toxic, reusable, or biodegradable catalysts. | Milder conditions, reduced hazardous waste, improved atom economy. | Use of formic acid or Ca(OTf)₂ in quinoline synthesis. ijpsjournal.comrsc.org |

| One-Pot Reactions | Multiple reaction steps in a single vessel. | Increased efficiency, reduced solvent usage and purification steps. | Novel one-step conversions of propyn-3-ols to quinolinones. nih.gov |

| Solvent-Free Synthesis | Reactions conducted without a solvent medium. | Elimination of solvent waste, cost savings, simplified workup. | Photo-thermo-mechanochemical approach using an iron(II) catalyst. mdpi.com |

Identification and Validation of New Molecular Targets

The quinoline scaffold is present in numerous drugs with diverse mechanisms of action. nih.gov A critical area of future research is to identify the specific molecular targets of this compound and its derivatives. The reactive bromopropoxy group can be readily modified to generate a library of new compounds for screening.

Potential molecular targets, based on the activity of other quinoline derivatives, could include:

Kinases: Various kinases are crucial in cell signaling pathways and are common targets in cancer therapy. For example, some quinoline derivatives show inhibitory activity against Pim-1 kinase and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Heat Shock Proteins (Hsp90): As a chaperone protein, Hsp90 is vital for the stability of many proteins involved in tumor progression. nih.gov Inhibition of Hsp90 is a promising strategy in cancer treatment, and some quinolin-2(1H)-one analogues are known to target its C-terminal domain. nih.gov

DNA Topoisomerases: These enzymes are essential for managing DNA topology during replication and are validated targets for anticancer agents. nih.gov

Tubulin: Disruption of microtubule dynamics by targeting tubulin is a well-established anticancer mechanism. Quinoline-chalcone hybrids have been shown to bind to the colchicine-binding site of tubulin. nih.gov

| Potential Molecular Target | Biological Function | Therapeutic Relevance | Reference |

|---|---|---|---|

| Pim-1 Kinase | Regulates cell cycle and apoptosis. | Cancer | nih.gov |

| Hsp90 | Chaperone protein; stabilizes oncoproteins. | Cancer, Neurodegenerative Diseases | nih.gov |

| DNA Topoisomerases | Resolve DNA topological problems during replication. | Cancer, Bacterial Infections | nih.gov |

| Tubulin | Forms microtubules, essential for cell division. | Cancer | nih.gov |

| EGFR | Receptor tyrosine kinase involved in cell growth. | Cancer | nih.gov |

Integration of Advanced Biological Screening Platforms

To efficiently test derivatives of this compound against a wide array of potential targets, the integration of advanced screening platforms is essential. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds. embl.org

Future research would benefit from:

Automated HTS: Fully automated platforms can perform biochemical or cell-based assays in 96, 384, or 1536-well formats, drastically accelerating the discovery of "hit" compounds. embl.orgyoutube.com These systems integrate liquid handlers, robotic arms, and sensitive detectors. youtube.com

High-Content Screening (HCS): This technology combines the automation of HTS with cellular imaging, providing detailed data on a compound's effect on cell morphology, protein localization, and other phenotypic changes. uni-heidelberg.deuni-heidelberg.de

Whole Organism Screening: Using model organisms like zebrafish or C. elegans in screening campaigns offers the advantage of evaluating a compound's activity within a complex, integrated biological system. youtube.com

Facilities like the Advanced Biological Screening Facility at BioQuant and the EMBL Chemical Biology Core Facility provide the necessary infrastructure, including automated microscopy and data processing pipelines, to support such large-scale screening projects. embl.orguni-heidelberg.de

Deeper Elucidation of Complex Pharmacological Pathways at the Molecular Level

Once a lead compound and its molecular target are identified, the next critical step is to understand its broader impact on cellular function. This involves moving beyond single-target interactions to map the compound's effects on complex pharmacological pathways.

Future investigations should employ a range of "omics" technologies:

Transcriptomics (RNA-seq): To understand how the compound alters gene expression across the entire genome.

Proteomics: To identify changes in protein expression and post-translational modifications, revealing the downstream effects of target engagement.

Metabolomics: To analyze how the compound perturbs metabolic pathways within the cell.

By integrating data from these different levels, researchers can build a comprehensive picture of the compound's mechanism of action. For example, inhibiting a central protein like Hsp90 can lead to the simultaneous interruption of multiple signal transduction pathways that are critical for a tumor's survival. nih.gov Similarly, understanding how a compound modulates pathways related to fibrosis could reveal its potential for treating diseases like idiopathic pulmonary fibrosis. nih.gov

Potential for Application in Materials Science and Nano-sensing Technologies

The application of quinoline derivatives is not limited to pharmacology. The unique photophysical properties of the quinoline ring system make it an attractive candidate for use in materials science and nanotechnology.

Future research could explore:

Organic Electronics: The heterocyclic aromatic structure of the quinoline core suggests potential use in organic light-emitting diodes (OLEDs) or other optoelectronic devices. Thin films of a related pyrano[3,2-c]quinoline derivative have already been investigated for such applications. researchgate.net

Nano-sensing: The 3-bromopropoxy side chain of this compound provides a reactive handle for covalent attachment to other molecules or surfaces. This functionality could be exploited to tether the molecule to nanoparticles or sensor surfaces, creating novel nano-sensors for detecting specific analytes through changes in fluorescence or other optical properties.

Functional Materials: The quinoline scaffold can be incorporated into larger polymeric structures to create functional materials with tailored properties. For example, quinoline-containing polymers could be designed for applications in catalysis or as selective membranes. rsc.org

Q & A

Q. What are the established synthetic routes for 7-(3-bromopropoxy)-quinoline-2(1H)-one, and what key intermediates are involved?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination of precursor quinolines (e.g., 7-hydroxyquinoline derivatives) using bromopropane or bromopropoxy reagents under basic conditions (e.g., K₂CO₃) is a common approach . Key intermediates include halogenated quinolines (e.g., 7-chloro or 7-hydroxy derivatives), which are functionalized via alkylation or etherification steps .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

- IR spectroscopy : To confirm the presence of functional groups (e.g., C=O at ~1663 cm⁻¹ for quinolinones, C-O-C ether stretches) .

- ¹H/¹³C NMR : For structural elucidation (e.g., aromatic proton signals at δ 6.99–8.18 ppm, bromopropoxy chain protons at δ 3.5–4.3 ppm) .

- Mass spectrometry : To verify molecular weight (m/z 284.149 for [M+H]⁺) .

Q. What solvents and conditions are optimal for dissolving this compound?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol. Insolubility in water necessitates dissolution in organic solvents for biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the bromopropoxy group?

Yield optimization involves:

- Catalyst selection : Use phase-transfer catalysts (e.g., NaI) to enhance nucleophilic substitution efficiency .

- Temperature control : Reflux in aprotic solvents (e.g., acetone or acetonitrile) to stabilize intermediates .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate high-purity product .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

Stability studies using HPLC at pH 7 and 12 reveal degradation kinetics. For example:

Q. What computational methods are suitable for studying the reactivity of the bromopropoxy side chain?

Density Functional Theory (DFT) calculations can model bond dissociation energies and reaction pathways. For example:

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from impurities or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling constants .

- Variable-temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) .

- Comparative analysis : Cross-reference with structurally similar quinoline derivatives .

Q. What strategies mitigate side reactions during functionalization of the quinoline core?

- Protecting groups : Temporarily block reactive sites (e.g., NH groups) before bromopropoxy introduction .

- Regioselective catalysis : Use directing groups (e.g., methoxy) to control substitution positions .

Methodological Considerations

Q. How to design bioactivity assays for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.